1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole (THPI) is a novel compound that has gained significant interest in the field of medicinal chemistry. THPI is a heterocyclic compound that contains a piperazine and indazole ring system. The compound has shown promising results in scientific research studies, particularly in the area of drug discovery and development.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
Synthesis and Docking Studies
Piperazine-1-yl-1H-indazole derivatives are significant in the field of medicinal chemistry, demonstrating a simple and efficient synthesis process. These compounds are characterized by spectral analysis, and their structures are evaluated through docking studies, highlighting their potential pharmaceutical applications (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).
Metabolism-Dependent Mutagenicity
A study on a compound containing a piperazinyl indazole motif explored its metabolism-dependent mutagenicity. It involved a novel P450-mediated metabolic reaction, indicating the importance of understanding metabolic pathways in the development of safer pharmaceuticals (Hao Chen et al., 2006).
Pharmacological Evaluation of Novel Derivatives
Research on the synthesis and pharmacological evaluation of derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine indicates a method for creating compounds with potential antidepressant and antianxiety activities (J. Kumar et al., 2017).
Biological Screening and Pharmaceutical Potential
Anticancer Evaluation
A study on di- and trifunctional substituted 1,3-thiazoles, which include piperazine substituents, revealed significant anticancer activity across various cancer cell lines. This underscores the therapeutic potential of such compounds in oncology (Kostyantyn Turov, 2020).
Dopamine D4 Receptor Ligands
Research on 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles as high affinity ligands for the human dopamine D4 receptor highlights the potential for developing treatments for neurological disorders with improved selectivity over ion channels (I. Collins et al., 1998).
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and harmful effects. A study on the synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides mentioned the importance of testing a medicine for its property of hemolysis, as it relates directly to the safety and efficacy of the medication .
Propriétés
IUPAC Name |
1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c26-18(13-15-5-12-27-14-15)23-8-10-24(11-9-23)20-19-16-3-1-2-4-17(16)22-25(19)7-6-21-20/h5-7,12,14H,1-4,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSBRWCJIKVVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CC5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.